

In-Depth Technical Guide: Acid Orange 156

Purity and Quality Standards

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Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B1290566

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and quality standards for **Acid Orange 156** (C.I. 26501), a disazo acid dye. This document outlines key quality control parameters, detailed experimental protocols for assessing purity and fastness properties, and a discussion of potential impurities. The information presented here is intended to support researchers, scientists, and professionals in drug development in ensuring the quality and consistency of **Acid Orange 156** for its various applications.

Quality Control Specifications

The quality of **Acid Orange 156** is determined by a set of parameters that ensure its performance and consistency. These specifications are a combination of general standards for acid dyes and specific data reported for **Acid Orange 156**.

Parameter	Specification	Test Method Reference
Appearance	Orange Powder	Visual Inspection
Dye Content	> 98%	HPLC
Light Fastness	6-7	ISO 105-B02
Washing Fastness	3-4	ISO 105-C06
Rubbing Fastness - Dry	Grade 4-5	ISO 105-X12
Rubbing Fastness - Wet	Grade 3-4	ISO 105-X12
Solubility in Water (90°C)	100 g/L[1]	Gravimetric
Insoluble Matter	< 0.5%	Gravimetric
Moisture Content	< 2.0%	Karl Fischer Titration

Experimental Protocols

Accurate and reproducible analytical methods are essential for the quality assessment of **Acid Orange 156**. The following sections detail the experimental protocols for determining dye content, identifying impurities, and evaluating fastness properties.

Determination of Dye Content by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative determination of the active dye content in a sample of **Acid Orange 156**.

Principle: A solution of the dye is prepared and injected into an HPLC system. The separation is achieved on a reverse-phase column, and the dye is detected by a UV-Vis detector. The concentration is calculated by comparing the peak area of the sample to that of a certified reference standard.

Instrumentation and Reagents:

- High-Performance Liquid Chromatograph (HPLC) with a UV-Vis or Photodiode Array (PDA) detector.
- C18 analytical column (e.g., 4.6 mm x 250 mm, 5 μ m particle size).
- Analytical balance.
- Volumetric flasks and pipettes.
- Syringe filters (0.45 μ m).
- Acetonitrile (HPLC grade).
- Ammonium acetate (analytical grade).
- Deionized water.
- **Acid Orange 156** certified reference standard.

Procedure:

- Mobile Phase Preparation: Prepare a solution of 50 mM ammonium acetate in water as mobile phase A. Use acetonitrile as mobile phase B.
- Standard Solution Preparation: Accurately weigh approximately 10 mg of the **Acid Orange 156** reference standard and dissolve it in a 100 mL volumetric flask with a 50:50 (v/v) mixture of mobile phase A and B to create a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- Sample Solution Preparation: Accurately weigh approximately 10 mg of the **Acid Orange 156** sample and prepare a solution in the same manner as the standard.
- Chromatographic Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient elution can be employed, starting with a higher proportion of mobile phase A and increasing the proportion of mobile phase B over time to ensure the

elution of all components. A typical gradient might be: 0-15 min, 5% to 45% B; 15-20 min, 45% B; 20-25 min, return to 5% B.

- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection Wavelength: The wavelength of maximum absorbance for **Acid Orange 156**.
- Column Temperature: 30°C.
- Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
- Calculation: Calculate the dye content of the sample by comparing its peak area to the calibration curve.

Impurity Profiling by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is used to identify and semi-quantify potential impurities in **Acid Orange 156**, which may include unreacted starting materials, by-products from side reactions, or degradation products.

Principle: The sample is separated using HPLC, and the eluting components are introduced into a mass spectrometer. The mass spectrometer provides mass-to-charge ratio (m/z) information for the parent ions and their fragmentation patterns, which allows for the identification of unknown impurities.

Instrumentation and Reagents:

- LC-MS/MS system (HPLC or UPLC coupled to a tandem mass spectrometer, e.g., triple quadrupole or Q-TOF).
- C18 analytical column.
- Acetonitrile (LC-MS grade).

- Formic acid (LC-MS grade).
- Deionized water.
- **Acid Orange 156** sample.

Procedure:

- Sample Preparation: Prepare a solution of the **Acid Orange 156** sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Filter the solution through a 0.22 μ m syringe filter.
- LC Conditions:
 - Column: C18 reverse-phase column.
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A suitable gradient to separate polar and non-polar impurities.
 - Flow Rate: 0.2 - 0.5 mL/min.
 - Injection Volume: 1-5 μ L.
- MS/MS Conditions:
 - Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for sulfonated dyes.
 - Scan Mode: Full scan for initial screening and product ion scan for fragmentation analysis of detected impurity peaks.
 - Collision Energy: Optimized for fragmentation of potential impurities.
- Data Analysis: Analyze the full scan data to detect peaks other than the main **Acid Orange 156** peak. For each impurity peak, examine the MS/MS spectrum to determine the

fragmentation pattern and propose a chemical structure. Potential impurities could arise from the manufacturing process, which involves the diazotization of 4-aminobenzenesulfonic acid and coupling with 2-amino-4-methylanisole, followed by another diazotization and coupling with phenol, and finally methylation.[1]

Fastness Property Testing

The following protocols are adapted from the ISO 105 standards for textiles and describe the methodology for testing the dye powder itself. This is achieved by dyeing a standard fabric (e.g., polyamide) with the **Acid Orange 156** sample and then performing the fastness tests on the dyed fabric.

Principle: A specimen of the dyed fabric is exposed to artificial light under specified conditions, alongside a set of blue wool references with known light fastness. The light fastness of the sample is assessed by comparing the change in its color with that of the blue wool references.
[2][3][4][5]

Procedure:

- Prepare a standard depth dyeing of polyamide fabric with the **Acid Orange 156** sample.
- Mount the dyed fabric specimen on a card.
- Place the specimen and a set of blue wool references (grades 1-8) in a xenon arc fading lamp apparatus.[2][6]
- Expose the samples to the light source under controlled conditions of temperature and humidity as specified in ISO 105-B02.[4]
- Periodically inspect the samples and compare the fading of the specimen to the fading of the blue wool references.
- The light fastness rating is the number of the blue wool reference that shows a similar degree of color change as the test specimen.

Principle: A specimen of the dyed fabric, in contact with a multifibre adjacent fabric, is subjected to a simulated washing process. The change in color of the specimen and the degree of

staining on the adjacent fabric are assessed.[7][8][9][10][11]

Procedure:

- Prepare a standard depth dyeing of polyamide fabric with the **Acid Orange 156** sample.
- Prepare a composite specimen by sewing the dyed fabric to a multifibre adjacent fabric.
- Place the composite specimen in a stainless steel container with a specified washing solution (e.g., ECE phosphate reference detergent) and stainless steel balls.[10]
- Agitate the container in a laundering apparatus at a specified temperature and for a specified time (e.g., 40°C for 30 minutes for test A1S).[11]
- Rinse and dry the composite specimen.
- Assess the change in color of the dyed specimen using the grey scale for color change.
- Assess the staining of each fiber in the multifibre adjacent fabric using the grey scale for staining.

Principle: The surface of the dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed.[12][13][14][15][16]

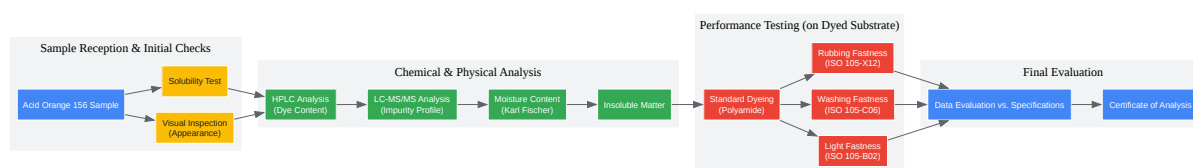
Procedure:

- Prepare a standard depth dyeing of polyamide fabric with the **Acid Orange 156** sample.
- Fix the dyed fabric to the base of a crockmeter.
- Dry Rubbing: Mount a dry, white cotton rubbing cloth onto the rubbing finger of the crockmeter.[12]
- Perform 10 cycles of rubbing.
- Wet Rubbing: Repeat the test with a new piece of dyed fabric and a wet rubbing cloth that has been wetted to a specific moisture content.[12]

- Assess the degree of staining on both the dry and wet rubbing cloths using the grey scale for staining.

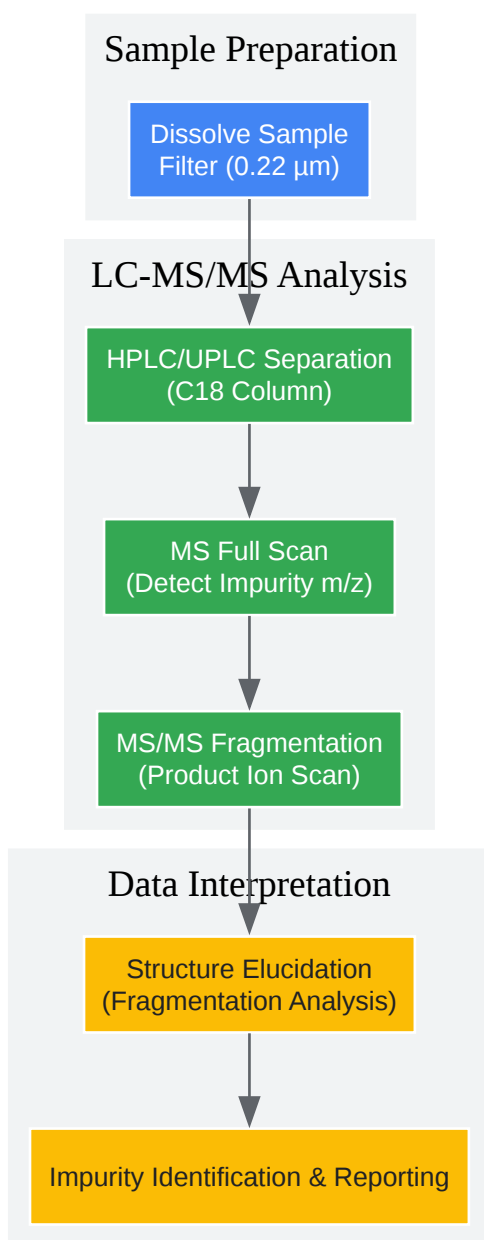
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the quality control process for **Acid Orange 156**.



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Caption: Quality Control Workflow for **Acid Orange 156**.



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Caption: Logical Pathway for Impurity Analysis of **Acid Orange 156**.

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